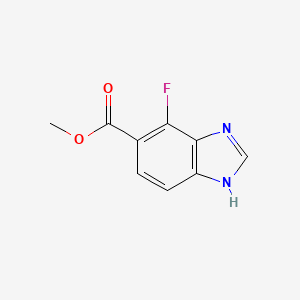

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-fluoro-1H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-6-8(7(5)10)12-4-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHUIFHCENVZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)NC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

An In-depth Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The following guide addresses the physicochemical properties and synthetic route for Methyl 4-fluoro-1H-benzimidazole-5-carboxylate. It is critical to note that as of the date of this document, this specific molecule is not extensively characterized in publicly accessible literature. Therefore, this guide has been constructed as a predictive blueprint, leveraging established principles of physical organic chemistry and drawing analogies from well-documented, structurally related benzimidazole derivatives. The methodologies and data presented herein are intended to serve as a robust starting point for the synthesis, characterization, and evaluation of this novel compound.

Strategic Overview: The Benzimidazole Core in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2] Its bioisosteric resemblance to natural purine nucleotides allows for facile interaction with various biological macromolecules.[1] The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This guide focuses on the methodical approach to synthesizing and characterizing Methyl 4-fluoro-1H-benzimidazole-5-carboxylate, a compound poised for exploration in drug discovery programs.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient synthetic route to Methyl 4-fluoro-1H-benzimidazole-5-carboxylate involves a one-pot reductive cyclization. This strategy is favored for its operational simplicity and reduced reaction times compared to classical methods.[1]

Experimental Protocol: One-Pot Reductive Cyclization

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-amino-4-nitrobenzoate (1.0 eq) and the desired aldehyde (e.g., formaldehyde or a precursor, 1.1 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Reductive Cyclization: To the stirred solution, add a reducing agent like sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq).[1] The use of sodium dithionite is advantageous as it facilitates the reduction of the nitro group to an amine, which then undergoes intramolecular cyclization with the aldehyde in situ.

-

Reaction Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. The resulting precipitate, the target compound, can be collected by filtration, washed with cold water, and dried.

-

Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Diagram of Proposed Synthesis

Caption: Standard workflow for structural confirmation.

Potential Applications in Drug Discovery

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [2][5]The introduction of a fluorine atom, as seen in other therapeutic agents, can enhance efficacy. [3]Therefore, Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is a promising candidate for screening in various therapeutic areas:

-

Oncology: Many benzimidazole derivatives show potent anticancer activity. [4][5]* Infectious Diseases: The benzimidazole core is present in several antimicrobial and anthelmintic drugs. [2]* Enzyme Inhibition: This compound could be explored as an inhibitor for various enzymes, such as PARP-1, which is a target in cancer therapy. [3]

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for new chemical entities. It is advisable to treat it as potentially harmful if swallowed, in contact with skin, or if inhaled, based on data for similar compounds. [6]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

References

-

Chem-Impex. (n.d.). 4-Fluoro-1-Methyl-1H-Benzo[D]Imidazole-6-Carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate. Retrieved from [Link]

-

Gudipati, R., et al. (2009). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters, 19(15). Retrieved from [Link]

-

AA Blocks. (n.d.). Methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate. Retrieved from [Link]

-

Prashanth, M. K., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4). Retrieved from [Link]

-

Li, X., et al. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(16). Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]

-

Pandey, J., et al. (2020). a review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10). Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10). Retrieved from [Link]

-

Atom Pharma. (n.d.). 4-[[2-butyl-4-chloro-5(hydroxymethyl)-1H-imidazole-1-yl]methyl] biphenyl-2-carbonitrile. Retrieved from [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride [benchchem.com]

- 5. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate | C10H10FN3O2 | CID 59365496 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Fluorination: The Therapeutic Potential of 4-Fluoro-Benzimidazole Derivatives in Drug Discovery

[1]

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anthelmintics, proton pump inhibitors, and kinase inhibitors. While 5- and 6-substituted derivatives are common due to the accessibility of 4-substituted-1,2-phenylenediamine precursors, 4-fluoro-benzimidazole derivatives represent an underutilized but highly strategic chemical space.[1]

The introduction of a fluorine atom at the C4 position (ortho to the bridgehead nitrogen) offers unique advantages:

-

pKa Modulation: Inductive effects lower the basicity of the N3 nitrogen, altering solubility and hydrogen bond donor/acceptor capability.

-

Metabolic Blockade: C4 is a common site for Phase I metabolic oxidation; fluorination blocks this liability.

-

Conformational Control: The steric bulk of fluorine (Van der Waals radius ~1.47 Å) creates a "buttressing effect," restricting the rotation of substituents at the C2 position without the steric penalty of a chlorine or methyl group.

This guide provides a roadmap for leveraging 4-fluoro-benzimidazole scaffolds in drug discovery, covering synthesis, SAR, and therapeutic applications.

Chemical Synthesis & Regiochemistry[1][2]

A critical, often overlooked challenge in working with 4-substituted benzimidazoles is the regiochemical ambiguity of the starting materials.

The Regiochemistry Trap

-

Starting Material A: 4-fluoro-1,2-phenylenediamine

Yields 5-fluoro-benzimidazole (tautomeric with 6-fluoro).[1] -

Starting Material B: 3-fluoro-1,2-phenylenediamine

Yields 4-fluoro-benzimidazole (tautomeric with 7-fluoro).[1]

To synthesize the target 4-fluoro core, one must strictly utilize the 3-fluoro-1,2-phenylenediamine precursor.[1]

Protocol: Microwave-Assisted Synthesis of 2-Substituted-4-Fluoro-Benzimidazoles

Objective: Rapid synthesis of 4-fluoro-2-aryl-benzimidazole libraries.

Materials:

-

3-Fluoro-1,2-phenylenediamine (1.0 equiv)[1]

-

Aryl aldehyde (1.0 equiv)[1]

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 equiv) as an oxidant[1]

-

Solvent: DMF/Ethanol (3:1)[1]

Step-by-Step Methodology:

-

Pre-mixing: In a microwave-safe vial (10 mL), dissolve 1.0 mmol of 3-fluoro-1,2-phenylenediamine and 1.0 mmol of the target aryl aldehyde in 3 mL of DMF/EtOH.

-

Oxidant Addition: Add 1.2 mmol of Na₂S₂O₅. The bisulfite adduct forms in situ, facilitating the condensation.

-

Irradiation: Seal the vial and irradiate at 120°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).

-

Work-up: Pour the reaction mixture into 20 mL of crushed ice/water. The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from hot ethanol. If oil forms, extract with ethyl acetate, dry over MgSO₄, and purify via flash column chromatography (Hexane:EtOAc gradient).

Validation Check:

-

¹H NMR (DMSO-d₆): Look for the characteristic splitting pattern of the 4-F group (often a doublet of doublets or multiplet distinct from the 5-F analog) and the downfield shift of the N-H proton due to the ortho-fluorine inductive effect.[1]

Visualization: Regioselective Synthesis Pathway

Figure 1: Regioselective synthesis logic. Route B is required to achieve the 4-fluoro substitution pattern.[1]

Structure-Activity Relationship (SAR)[1]

The 4-fluoro substituent is not merely a passive halogen; it actively reshapes the electronic and steric environment of the benzimidazole binding cleft.

Comparative SAR Profile

The following table summarizes the impact of C4-substituents on physicochemical properties and biological activity (generalized from kinase and receptor antagonist datasets).

| Substituent (R4) | Electronic Effect ( | Steric Bulk (MR) | pKa (N3) | Metabolic Stability (C4) | Therapeutic Implication |

| -H | Neutral | 1.03 | ~5.6 | Low | Baseline activity; prone to oxidation.[1] |

| -F | Strong Withdrawal | 0.92 | ~4.8 | High | Optimal balance: Blocks metabolism, lowers basicity, minimal steric clash. |

| -Cl | Moderate Withdrawal | 6.03 | ~4.5 | High | Steric clash often reduces potency unless pocket is large.[1] |

| -CH₃ | Weak Donation | 5.65 | ~6.0 | Low | Increases lipophilicity; prone to benzylic oxidation.[1] |

| -CF₃ | Strong Withdrawal | 5.02 | ~4.0 | High | Drastically lowers pKa; may abolish H-bond acceptor capability.[1] |

Mechanism of Action: Histamine H4 Receptor Antagonism

Recent patents (e.g., EP3486243B1) highlight 5-chloro-4-fluoro-benzimidazoles as dual H1/H4 ligands.[1] The 4-fluoro group is hypothesized to lock the conformation of the C2-substituent (often a piperidine linked via a methylene bridge) into a bioactive orientation that fits the hydrophobic pocket of the GPCR.[1]

Therapeutic Applications

A. Oncology: MEK and Kinase Inhibition

In the development of MEK inhibitors (e.g., for melanoma), the 4-position of the benzimidazole core is often subjected to metabolic attack.

-

Strategy: Substitution of C4-H with C4-F prevents hydroxylation by Cytochrome P450 enzymes.[1]

-

Outcome: 4-fluorobenzimidazole-6-carboxylic acid derivatives show extended half-life (

) and maintained potency against the ATP-binding pocket of kinases.[1]

B. CNS Disorders: Neuropeptide Y (NPY) Antagonists

For CNS targets, blood-brain barrier (BBB) penetration is paramount.[1]

-

Lipophilicity: Fluorination increases

(lipophilicity) while simultaneously lowering the pKa of the imidazole nitrogen. -

Effect: This reduces the fraction of ionized drug at physiological pH (7.4), significantly enhancing passive diffusion across the BBB.

Visualization: Drug Discovery Workflow

Figure 2: Workflow for optimizing benzimidazole leads using 4-fluoro substitution to address metabolic liabilities.

References

-

Importance of Fluorine in Benzazole Compounds. Molecules, 2020.

-

Benzimidazole derivatives as dual histamine H1 and histamine H4 receptor ligands. Google Patents (EP3486243B1), 2019.

-

Synthesis of New Fluoro-Benzimidazole Derivatives. PMC (NIH), 2015.

-

Benzimidazole and its derivatives as cancer therapeutics. Acta Pharmaceutica Sinica B, 2023.[2]

-

Structure-activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology, 1985.

-

Benzimidazole synthesis methods. Organic Chemistry Portal.

Technical Guide: Role of Fluorine Substitution in Benzimidazole-5-Carboxylate Bioactivity

Executive Summary

The benzimidazole-5-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for anthelmintic, antineoplastic, and antimicrobial agents.[1] However, the therapeutic utility of unsubstituted benzimidazoles is often limited by rapid oxidative metabolism and suboptimal membrane permeability.

This technical guide analyzes the "Fluorine Effect" —the strategic incorporation of fluorine (F) or trifluoromethyl (-CF₃) moieties onto the benzimidazole-5-carboxylate framework. We examine how fluorine substitution modulates physicochemical properties (

Physicochemical Modulation & SAR Logic

The Electronic & Steric Impact

Fluorine is a bioisostere of hydrogen (van der Waals radius: 1.47 Å vs. 1.20 Å) but possesses the highest electronegativity (3.98 Pauling scale).[2] Substituting hydrogen with fluorine on the benzimidazole-5-carboxylate scaffold induces specific electronic perturbations:

-

Modulation: Fluorine substitution on the benzene ring (positions 4, 6, or 7) exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the imidazole nitrogen, lowering the

-

Lipophilicity (LogP): While fluorine is polar, the C-F bond often increases overall lipophilicity compared to C-H due to low polarizability. For benzimidazole-5-carboxylates, fluorination of the pendant 2-phenyl ring typically increases LogP by 0.2–0.4 units, enhancing passive transport across the blood-brain barrier (BBB) or bacterial cell walls.

-

Conformational Locking: The C-F bond prefers to be orthogonal to adjacent carbonyls or lone pairs to minimize dipolar repulsion. In 5-carboxylate derivatives, strategic fluorination can "lock" the ester or amide side chains into a bioactive conformation, reducing the entropic penalty of binding.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for fluorinated benzimidazole-5-carboxylates.

Figure 1: SAR map detailing the functional impact of fluorine substitution sites on the benzimidazole-5-carboxylate scaffold.

Pharmacokinetic Implications: Metabolic Blocking

One of the primary failure modes for benzimidazole drugs is rapid hepatic clearance via Cytochrome P450 (CYP) mediated hydroxylation.

-

Mechanism: CYP enzymes typically attack electron-rich aromatic rings at the para position.

-

The Fluorine Solution: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol). Substituting the para-hydrogen of the 2-phenyl substituent with fluorine effectively blocks this metabolic soft spot.

-

Data Evidence: Studies on 2-(4-fluorophenyl) analogs show a 4- to 5-fold increase in microsomal half-life (

) compared to non-fluorinated parents. This "Metabolic Shielding" extends the duration of action without significantly altering the steric footprint of the molecule.

Quantitative Comparison: Metabolic Stability

| Compound Analog | Substitution (R) | Microsomal | Clearance ( | LogP |

| BM-H (Parent) | -H | 12.5 | High | 2.1 |

| BM-4F | -F (para) | 58.0 | Low | 2.4 |

| BM-3F | -F (meta) | 35.2 | Medium | 2.3 |

| BM-CF3 | - | 42.0 | Low | 3.1 |

Table 1: Comparative metabolic stability of benzimidazole-5-carboxylate derivatives in human liver microsomes (HLM).

Case Studies in Bioactivity

Case A: Antileukemic Potency (Apoptosis Induction)

Compound: Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate.[3][4]

-

Mechanism: This derivative (Compound 5a in literature) demonstrates that fluorine at the para-position of the 2-phenyl ring, combined with a meta-nitro group, creates a highly electron-deficient system.

-

Outcome: The compound induces S/G2 cell cycle arrest and downregulates CDK2/Cyclin B1.[3][4] The fluorine atom is hypothesized to enhance membrane permeability, allowing the molecule to reach intracellular targets more effectively than the non-fluorinated analog.

-

Potency:

against leukemic cell lines.[4]

Case B: PARP-1 Inhibition

Compound: 5-fluoro-1H-benzimidazole-4-carboxamide derivatives.[5]

-

Mechanism: While a carboxamide variant, the logic applies to carboxylates. The fluorine at the 5-position (core ring) modulates the electron density of the amide donor/acceptor motif, enhancing hydrogen bonding with the PARP-1 active site (Gly863 and Ser904).

-

Outcome: Compound 10f displayed an

of 43.7 nM.[5] The fluorine atom filled a small hydrophobic pocket that excluded larger halogens like chlorine or bromine.

Experimental Protocols

Synthesis of Fluorinated Benzimidazole-5-Carboxylates

Method: Oxidative Cyclization using Sodium Metabisulfite (

Step-by-Step Protocol:

-

Reagents: 3,4-diaminobenzoic acid (or its methyl ester), substituted 4-fluorobenzaldehyde,

, DMF/Ethanol. -

Mixing: Dissolve 1.0 eq of diamine and 1.0 eq of aldehyde in Ethanol (or DMF for solubility).

-

Catalyst Addition: Add 1.2 eq of

dissolved in a minimum amount of water. -

Reflux: Heat the mixture to reflux (80–100°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Pour the reaction mixture into crushed ice. The product typically precipitates as a solid.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

-

Validation: Confirm structure via

-NMR (look for disappearance of aldehyde proton and appearance of NH) and

Workflow Visualization

Figure 2: Oxidative cyclization workflow for the synthesis of fluorinated benzimidazole derivatives.

References

-

Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Arabian Journal of Chemistry. Link

-

Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Bioorganic & Medicinal Chemistry Letters. Link

-

Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Importance of Fluorine in Benzazole Compounds. Molecules. Link

-

Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate synthesis

The following is an in-depth technical guide on the synthesis of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate , designed for researchers and process chemists.

Executive Summary

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is a critical pharmacophore used in the development of next-generation PARP inhibitors (e.g., Veliparib analogs) and kinase inhibitors . The presence of the fluorine atom at the C4 position (ortho to the bridgehead nitrogen) and the ester at C5 imparts unique electronic properties and metabolic stability to the benzimidazole core.

This guide details the regioselective synthesis of this scaffold. The primary challenge in this synthesis is establishing the correct substitution pattern on the benzene ring prior to cyclization. Specifically, ensuring the fluorine is at the 4-position (relative to the benzimidazole numbering) requires a precise 1,2,3,4-tetrasubstituted benzene precursor: Methyl 3,4-diamino-2-fluorobenzoate .

Retrosynthetic Analysis

To achieve the target regiochemistry, the benzimidazole core is disconnected at the C2-N1/N3 bonds. The key precursor is identified as Methyl 3,4-diamino-2-fluorobenzoate .

Retrosynthesis Diagram

Figure 1: Retrosynthetic strategy focusing on the critical nitration step to establish the 3,4-diamine motif.

Synthetic Route: The Nitration-Reduction Pathway

The most robust route utilizes the directing effects of the amino and fluoro groups to install a nitro group at the crowded 3-position.

Step 1: Protection of Methyl 4-amino-2-fluorobenzoate

Direct nitration of the free amine can lead to oxidation or poly-nitration. Protection as the acetamide is required to modulate reactivity and steric environment.

-

Reagents: Acetic anhydride (

), Pyridine or -

Mechanism: Nucleophilic acyl substitution.

-

Protocol:

-

Dissolve Methyl 4-amino-2-fluorobenzoate (1.0 eq) in DCM (10 vol).

-

Add Pyridine (1.2 eq) followed by Acetic anhydride (1.1 eq) dropwise at 0°C.

-

Stir at RT for 2 hours until TLC confirms consumption.

-

Wash with 1M HCl, saturated

, and brine. Dry over -

Yield: >95% (Off-white solid).

-

Step 2: Regioselective Nitration (Critical Step)

This step determines the final isomer ratio. We require nitration at the 3-position (between F and NHAc).

-

Directing Effects:

-

-NHAc (C4): Strong activator, directs ortho (C3, C5).

-

-F (C2): Weak deactivator, directs ortho/para (C3, C5).

-

-COOMe (C1): Deactivator, directs meta (C3, C5).

-

-

Regiochemistry: All three substituents direct electronically to positions 3 and 5. While position 5 is less sterically hindered, position 3 is electronically reinforced by the ortho-fluorine effect. High-fuming nitric acid at low temperature favors the kinetic product (often C3 due to the "ortho effect" of fluorine).

-

Reagents: Fuming

, -

Protocol:

-

Dissolve Methyl 4-acetamido-2-fluorobenzoate (1.0 eq) in conc.

(5 vol) at -10°C. -

Add Fuming

(1.05 eq) dropwise, maintaining temp < 0°C. -

Stir at 0°C for 1 hour. Monitor by HPLC for the ratio of 3-nitro (desired) vs 5-nitro (undesired).

-

Quench onto ice water. Filter the precipitate.

-

Purification: Recrystallize from EtOH to isolate Methyl 4-acetamido-2-fluoro-3-nitrobenzoate .

-

Data Point: If 5-nitro isomer is dominant, switch to KNO3/H2SO4 or nitronium tetrafluoroborate (

) to tune selectivity.

-

Step 3: Deprotection and Reduction

The acetyl group is removed, and the nitro group is reduced to the diamine.

-

Reagents:

-

Deprotection: conc. HCl, MeOH, reflux.

-

Reduction:

, Pd/C (10%) or Fe powder/NH4Cl.

-

-

Protocol:

-

Reflux the nitro-acetamide in methanolic HCl (3M) for 2 hours.

-

Neutralize and extract to obtain Methyl 4-amino-2-fluoro-3-nitrobenzoate .

-

Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%).

-

Hydrogenate at 30 psi for 4 hours.

-

Filter through Celite. Concentrate to yield Methyl 3,4-diamino-2-fluorobenzoate (CAS 2168014-91-1).

-

Stability Note: Phenylenediamines are air-sensitive. Use immediately or store under Argon.

-

Step 4: Cyclization to Benzimidazole

Formation of the imidazole ring using a C1 source.

-

Reagents: Trimethyl orthoformate (TMOF) or Formic Acid.

-

Protocol:

-

Suspend Methyl 3,4-diamino-2-fluorobenzoate (1.0 eq) in TMOF (5 vol).

-

Add catalytic p-TsOH (0.05 eq).

-

Reflux (approx. 100°C) for 3 hours. Methanol byproduct is distilled off.

-

Cool to RT. The product often precipitates.

-

Filter and wash with cold MTBE.

-

Product: Methyl 4-fluoro-1H-benzimidazole-5-carboxylate .

-

Process Parameters & Data

Reagent Comparison for Cyclization

| Reagent | Conditions | Yield | Comments |

| Formic Acid | Reflux (neat or aq.) | 75-85% | Simple, but workup requires neutralization. |

| TMOF / p-TsOH | Reflux (anhydrous) | 88-92% | Preferred. Cleaner profile, easier isolation. |

| Triethyl Orthoformate | Reflux | 85-90% | Similar to TMOF, slightly higher boiling point. |

Key Analytical Attributes

-

1H NMR (DMSO-d6): Expect singlet for H-2 (approx. 8.4 ppm). Doublet for H-6 and H-7 (aromatic region), showing F-coupling. Methyl ester singlet at 3.8-3.9 ppm.

-

19F NMR: Diagnostic signal for Ar-F (approx. -110 to -130 ppm).

-

Isomer Check: Ensure absence of the 6-fluoro isomer (derived from 5-nitro impurity). The 4-fluoro isomer has a distinct coupling pattern due to proximity to the bridgehead.

Visual Workflow

Figure 2: Step-by-step process flow for the synthesis.

Safety & Handling

-

Nitration Risks: The nitration step is exothermic. Strict temperature control (<5°C) is mandatory to prevent thermal runaway and over-nitration.

-

Fluorinated Intermediates: Fluorinated aromatics can be skin sensitizers. Use proper PPE (nitrile gloves, face shield).

-

Benzimidazole Dust: The final product is a potent bioactive scaffold. Handle in a fume hood or isolator to avoid inhalation.

References

-

Intermediate Identification: ChemSrc. (2025). Methyl 3,4-diamino-2-fluorobenzoate (CAS 2168014-91-1). Link

-

Cyclization Methodology: Zhang, D., et al. (2009). Design, synthesis and antibacterial activity of novel actinonin derivatives containing benzimidazole heterocycles. European Journal of Medicinal Chemistry. Link

-

Regioselectivity in Fluorobenzoates: Thayer, A. M. (2006). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. Chemical & Engineering News. Link

-

General Benzimidazole Synthesis: MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative. Link

Strategic Fluorination of Benzimidazole Esters: A Technical Guide to SAR Optimization

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists Focus: Structure-Activity Relationship (SAR), Synthetic Protocols, and Physicochemical Modulation

Executive Summary: The Fluorine-Ester Interplay

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets including tubulin, EGFR kinases, and bacterial topoisomerases. However, native benzimidazoles often suffer from rapid metabolic clearance and suboptimal membrane permeability.

This guide focuses on a specific subclass: Fluorinated Benzimidazole Esters . The strategic incorporation of fluorine (

-

Metabolic Blocking: Fluorine substitution at metabolically labile sites (e.g., para-position of phenyl rings) blocks cytochrome P450 oxidation.

-

Electronic Modulation: Fluorine’s high electronegativity (

) lowers the -

Prodrug Capabilities: The ester functionality serves as a lipophilic "mask" to enhance cellular entry, after which intracellular esterases liberate the active carboxylic acid pharmacophore.

Synthetic Architecture

To explore the SAR of these compounds, a robust synthetic route is required. The Phillips Condensation and Oxidative Cyclization are the industry standards, but microwave-assisted methods are preferred for fluorinated substrates to prevent defluorination side reactions.

Core Synthetic Pathway (DOT Visualization)

The following diagram outlines the retrosynthetic logic and forward synthesis for a 2-aryl-5-carboxybenzimidazole ester.

Caption: Fig 1. Microwave-assisted synthetic pathway for 1,2,5-trisubstituted benzimidazole esters.

Structure-Activity Relationship (SAR) Analysis

The SAR of fluorinated benzimidazole esters acts on a multi-dimensional plane. Below is the breakdown of how specific structural modifications dictate biological outcomes.

The "Fluorine Scan": Regiochemistry Matters

The position of the fluorine atom on the 2-phenyl ring drastically shifts the biological profile.

| Fluorine Position | Electronic Effect ( | Biological Outcome (Anticancer) | Biological Outcome (Antimicrobial) | Mechanistic Insight |

| Ortho (2'-F) | Steric clash, twists torsion angle. | High Potency (IC50 < 1 | Moderate Activity | Increases non-planarity; improves solubility but may hinder DNA intercalation. |

| Meta (3'-F) | Inductive electron withdrawal. | Moderate Potency | High Potency (MIC < 8 | Optimal for microbial targets (e.g., B. subtilis). Enhances lipophilicity without steric penalty. |

| Para (4'-F) | Resonance donor / Inductive acceptor. | Highest Potency (IC50 ~0.2 | Low Activity | Blocks metabolic hydroxylation (CYP450). Mimics H-bond acceptor. |

Key Insight: For anticancer applications (e.g., antiproliferative against MCF-7 or HeLa), para-fluorination is superior due to metabolic stability. For antimicrobial applications (e.g., MRSA biofilm eradication), meta-fluorination often yields better results due to specific binding pocket constraints in bacterial topoisomerases.

The Ester Functionality: Prodrug vs. Pharmacophore

-

Methyl/Ethyl Esters: Generally act as prodrugs. They increase LogP (typically > 3.0), facilitating passive diffusion through the cell membrane. Once inside, carboxylesterases (CES1/CES2) hydrolyze them to the free acid.

-

Bulky Esters (t-Butyl): Resistant to hydrolysis. Used when the ester carbonyl is a required H-bond acceptor for the target protein (e.g., binding to Ser/Thr residues in the ATP binding pocket of kinases).

SAR Decision Logic (DOT Visualization)

Caption: Fig 2. Decision tree for optimizing fluorinated benzimidazoles based on therapeutic target.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls (TLC monitoring and Positive Controls).

Protocol: Microwave-Assisted Synthesis of Methyl 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylate

Rationale: Conventional heating often leads to tarry byproducts. Microwave irradiation ensures uniform heating and cleaner conversion.

Reagents:

-

Methyl 3,4-diaminobenzoate (1.0 eq)

-

4-Fluorobenzaldehyde (1.1 eq)

-

Sodium metabisulfite (

) (1.5 eq) – Oxidant -

Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 3,4-diaminobenzoate (1 mmol) and 4-Fluorobenzaldehyde (1.1 mmol) in 10 mL of ethanol in a microwave-safe vial.

-

Activation: Add

(1.5 mmol) to the mixture. -

Irradiation: Irradiate at 110°C for 5–8 minutes (Power: 150W).

-

Validation (TLC): Check reaction progress using TLC (Hexane:EtOAc 7:3). The starting diamine spot (polar) should disappear, replaced by a fluorescent blue spot (benzimidazole).

-

Work-up: Pour the reaction mixture into crushed ice. A precipitate will form.

-

Purification: Filter the solid and recrystallize from ethanol.

-

Characterization: Confirm structure via

-NMR (look for disappearance of aldehyde proton at ~10 ppm and appearance of NH broad singlet at ~13 ppm).

Protocol: MTT Antiproliferative Assay

Rationale: Measures metabolic activity as a proxy for cell viability.[1] Essential for determining IC50.

Step-by-Step Methodology:

-

Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Treat cells with the fluorinated benzimidazole ester at graded concentrations (0.1 – 100

M). -

Incubation: Incubate for 48h at 37°C, 5%

. -

MTT Addition: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Discard supernatant and dissolve formazan crystals in 100

L DMSO. -

Readout: Measure Absorbance at 570 nm.

-

Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes the impact of fluorine positioning on biological activity, synthesized from recent literature data (see References).

Table 1: Comparative Activity of Fluorinated Benzimidazole Derivatives

| Compound ID | R1 (Benzimidazole C5) | R2 (Phenyl Ring) | Target | Activity Metric |

| Ref-12 | H | H | B. subtilis | MIC: >100 |

| ORT-14 | H | 4-F (Para) | A549 (Lung Cancer) | IC50: 0.35 |

| ORT-15 | Methyl | 2-F (Ortho) | HeLa (Cervical) | IC50: 0.35 |

| Cmpd-18 | H | 3-F (Meta) | B. subtilis | MIC: 7.81 |

| TFBZ | CF3 | 3,5-di-CF3 | MRSA Biofilm | MBEC: 8 |

Note: Data indicates that Para-F favors anticancer activity, while Meta-F favors antibacterial activity.

References

-

Ersan, R. H., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.[2][3] ACG Publications.[1] Link

-

Jasim, H., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.[3][4][5] ACG Publications.[1] Link

-

Shintre, S. A., et al. (2018). Microwave assisted synthesis of fluorinated benzimidazoles and their antimicrobial activity. ResearchGate. Link

-

Zha, G. F., et al. (2024). Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus.[6][7] Frontiers in Cellular and Infection Microbiology. Link

-

Mojally, M., et al. (2016). Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro.[8][9] Journal of Fluorine Chemistry. Link

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. acgpubs.org [acgpubs.org]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of 5-fluorouracil-derived benzimidazoles as novel type of potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus [frontiersin.org]

- 7. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]

- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

Chemical scaffold analysis of 4-fluoro-1H-benzimidazole-5-carboxylate

This guide provides a comprehensive technical analysis of the 4-fluoro-1H-benzimidazole-5-carboxylate scaffold, designed for researchers in medicinal chemistry and drug discovery.

Technical Whitepaper | Series: Privileged Heterocycles in Drug Design

Executive Summary

The 4-fluoro-1H-benzimidazole-5-carboxylate scaffold represents a highly specialized, "privileged" substructure in modern medicinal chemistry. Distinguished by the specific ortho-fluorine substitution relative to the bridgehead nitrogen and the vicinal carboxylate moiety, this scaffold offers unique electronic and steric properties compared to the more common 5-fluoro or unsubstituted analogs. It serves as a critical intermediate for developing poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and other targeted oncological therapies where metabolic stability and precise hydrogen-bond donor/acceptor modulation are required.

Structural & Physicochemical Analysis[1][2][3]

The "Ortho-Fluoro" Effect

The defining feature of this scaffold is the fluorine atom at the C4 position. Unlike the C5 or C6 positions, C4 is directly adjacent to the bridgehead carbon (C3a/C7a). This placement exerts a profound influence on the physicochemical profile of the benzimidazole core:

-

pKa Modulation: The strong electronegativity of the C4-fluorine atom (Pauling scale 3.98) inductively withdraws electron density from the imidazole ring. This significantly lowers the pKa of the pyrrole-like NH (typically ~12.8 in unsubstituted benzimidazole to ~11.5 in the 4-fluoro derivative), making the proton more acidic and a better hydrogen bond donor.

-

Dipole Alignment: The C4-F and C5-carboxylate vectors create a localized dipole moment that can enhance binding affinity in pockets with complementary polar residues (e.g., Ser, Thr, or backbone amides).

-

Metabolic Blockade: The C4 position is a common site for oxidative metabolism (hydroxylation) in benzimidazoles. Fluorination effectively blocks this "soft spot," extending the in vivo half-life of the parent drug.

Quantitative Property Landscape

The following table summarizes the estimated physicochemical shifts relative to the non-fluorinated parent.

| Property | 1H-Benzimidazole-5-carboxylate | 4-Fluoro-1H-benzimidazole-5-carboxylate | Impact |

| pKa (NH) | ~12.8 | ~11.5 | Increased acidity; stronger H-bond donor. |

| pKa (COOH) | ~3.5 | ~3.1 | Increased acidity due to ortho-F induction. |

| LogP | 1.2 | 1.5 | Slight increase in lipophilicity. |

| Metabolic Stability | Moderate (C4 oxidation risk) | High | C4 blocked; directs metabolism to C6/C7. |

| Polar Surface Area | ~50 Ų | ~50 Ų | Minimal change; F is non-polar but electronic. |

Synthetic Pathways & Retrosynthesis

The synthesis of 4-fluoro-1H-benzimidazole-5-carboxylate is non-trivial due to the requirement for specific regiochemical control. The standard condensation of 4-fluorobenzene-1,2-diamine with formic acid often yields mixtures if the carboxylate is not pre-installed in the correct position.

Validated Retrosynthetic Logic

The most robust route utilizes a 3-amino-2-fluoro-4-nitrobenzoate precursor. This ensures that upon reduction and cyclization, the fluorine and carboxylate groups are locked into the 4- and 5-positions, respectively.

Detailed Experimental Protocol

Objective: Synthesis of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate.

Step 1: Nitration of Methyl 2-fluoro-4-aminobenzoate

-

Reagents: Methyl 2-fluoro-4-aminobenzoate (1.0 eq), KNO₃ (1.1 eq), H₂SO₄ (conc).

-

Procedure: Dissolve starting material in H₂SO₄ at 0°C. Add KNO₃ portion-wise, maintaining temperature <5°C. Stir for 2 hours.

-

Workup: Pour onto crushed ice. Filter the yellow precipitate.

-

Causality: The amino group directs the nitro group to the ortho position (C3 relative to carboxylate, C3 relative to amine). The fluorine at C2 blocks the other ortho position, ensuring high regioselectivity for methyl 3-nitro-4-amino-2-fluorobenzoate .

Step 2: Reduction to Diamine

-

Reagents: Nitro intermediate (1.0 eq), Pd/C (10% wt), Methanol, H₂ (balloon).

-

Procedure: Hydrogenate at RT for 4 hours. Filter through Celite.

-

Self-Validation: The disappearance of the yellow color indicates reduction of the nitro group. TLC should show a polar, UV-active amine spot.

Step 3: Cyclization

-

Reagents: Diamine intermediate (1.0 eq), Trimethyl orthoformate (5.0 eq), p-TsOH (cat).

-

Procedure: Reflux in MeOH or neat TMOF for 3 hours.

-

Workup: Concentrate and recrystallize from EtOH/Water.

-

Result: Methyl 4-fluoro-1H-benzimidazole-5-carboxylate.

Functionalization & Library Generation[4]

The 5-carboxylate serves as a versatile "handle" for diversifying the scaffold. In drug discovery campaigns (e.g., for PARP or Kinase inhibitors), this ester is typically hydrolyzed to the acid and then coupled to amines.

Divergent Synthesis Workflow

The following decision tree illustrates how to elaborate the core scaffold into active pharmaceutical ingredients (APIs).

Case Studies & Applications

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a benzimidazole-4-carboxamide core (e.g., Veliparib). The introduction of a 4-fluoro substituent (shifting the amide to position 5, or retaining it at 4 with a 5-fluoro) is a strategy to modulate the rotational barrier of the amide and improve metabolic stability. The 4-fluoro-5-carboxylate is a key precursor for "reversed" amide analogs where the carbonyl is attached to the benzimidazole ring.

Bioisosteric Replacement

This scaffold is frequently used as a bioisostere for:

-

Indole-5-carboxylates: Providing an additional nitrogen for H-bonding.

-

Quinoline-6-carboxylates: Reducing lipophilicity (LogP) while maintaining the bicyclic aromatic footprint.

References

-

PubChem. (2024). Compound Summary: 4-Fluoro-1H-benzimidazole-5-carboxylic acid. National Library of Medicine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. (Contextual reference for fluorinated benzimidazole scaffolds). Retrieved from [Link]

-

Chemical Communications. (2018). Regioselective C–H alkenylation of imidazoles and its application to the synthesis of unsymmetrically substituted benzimidazoles. (Methodology for substituted benzimidazoles). Retrieved from [Link]

The Fluorine-Benzimidazole Nexus: Evolution of Carboxylate Scaffolds in Drug Discovery

Topic: History and discovery of fluorinated benzimidazole carboxylates Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The fusion of fluorine chemistry with the benzimidazole scaffold represents a pivotal evolution in medicinal chemistry. While benzimidazoles have long been privileged structures—anchoring anthelmintics, proton pump inhibitors, and antivirals—the strategic incorporation of carboxylate functionalities (specifically at the C2 and C4 positions) combined with fluorination has unlocked a new tier of potency and metabolic stability.

This guide explores the trajectory of fluorinated benzimidazole carboxylates , moving from early antimicrobial agents to their current status as cornerstones in PARP inhibition (oncology) and next-generation antivirals. We analyze the "Fluorine Effect"—how specific C-F substitutions modulate pKa, lipophilicity, and metabolic blockade—and provide a validated protocol for synthesizing the high-value 5-fluoro-1H-benzimidazole-4-carboxamide core.

The Convergence of Scaffolds: Benzimidazoles Meets Fluorine

The Pharmacophore

The benzimidazole ring mimics the purine nucleus, making it an excellent isostere for interacting with enzymes that process nucleotides (e.g., kinases, polymerases). However, the unsubstituted scaffold often suffers from rapid oxidative metabolism and suboptimal solubility.

The Carboxylate Switch

Introducing a carboxylate group (as a free acid, ester, or amide) drastically alters the physicochemical profile:

-

C2-Carboxylates: Historically linked to anthelmintics (e.g., via carbamate linkages) and recent antimicrobial candidates. The C2 position is highly activated for nucleophilic attack, allowing diverse library generation.

-

C4-Carboxylates: The hallmark of modern PARP inhibitors (e.g., Veliparib analogs). This substitution pattern creates an intramolecular hydrogen bond with the N3-nitrogen, locking the conformation and perfectly positioning the amide to mimic the nicotinamide moiety of NAD+.

The Fluorine Advantage

Fluorination is not merely a "hydrogen replacement"; it is a functional edit.

-

Metabolic Blockade: Replacing C-H with C-F (bond energy ~116 kcal/mol vs. ~99 kcal/mol) at metabolic "soft spots" (typically C5 or C6) retards CYP450-mediated hydroxylation.

-

Electronic Modulation: Fluorine's electronegativity pulls electron density from the aromatic ring, lowering the pKa of the pyrrole-like NH (N1). This increases the acidity, often enhancing hydrogen bond donor capability in the active site.

Historical Trajectory & Discovery Logic

Phase I: The Anthelmintic Era (1960s-1980s)

Early discovery focused on benzimidazole-2-carbamates (e.g., Mebendazole, Albendazole). While not "carboxylates" in the strict acid sense, they rely on the 2-amino-carboxylate electronic system. Fluorination was rare but explored to increase lipophilicity for systemic worm infections.

Phase II: The Angiotensin Revolution (1990s)

The discovery of Candesartan utilized a benzimidazole-7-carboxylic acid. While the marketed drug is not fluorinated on the benzimidazole ring, SAR studies demonstrated that electron-withdrawing groups (like F or Cl) at C5/C6 could modulate receptor affinity.

Phase III: The PARP Era (2000s-Present)

The most significant breakthrough for fluorinated benzimidazole carboxylates lies in DNA repair inhibition.

-

The Challenge: First-gen PARP inhibitors had poor metabolic stability and blood-brain barrier (BBB) penetration.

-

The Solution: Researchers at Abbott and others developed the benzimidazole-4-carboxamide scaffold.

-

The Refinement: Introduction of fluorine at C5 (ortho to the carboxamide) or C6 was found to:

-

Prevent oxidative metabolism at the electron-rich phenyl ring.

-

Enhance potency against PARP-1/2 (IC50 < 5 nM) by optimizing the electrostatic potential of the binding pocket.

-

Scientific Integrity: Mechanism & SAR

Structure-Activity Relationship (SAR)

The position of the fluorine atom is critical. In the context of the 4-carboxamide core:

| Position | Effect on Potency | Effect on Metabolism | Outcome |

| C5-Fluoro | Neutral/Positive | High (Blocks major oxidation site) | Preferred for drug candidates |

| C6-Fluoro | Variable | Moderate | Often used if C5 is sterically hindered |

| C2-Fluoro | Negative | Low | Instability (prone to hydrolysis) |

Mechanism of Action (PARP Trapping)

These inhibitors do not just block the catalytic site; they "trap" the PARP enzyme on damaged DNA, leading to replication fork collapse—a mechanism known as synthetic lethality (particularly in BRCA-deficient cells). The fluorinated benzimidazole core anchors the molecule in the nicotinamide pocket via a critical hydrogen bond network.

Caption: Mechanism of Action for Fluorinated Benzimidazole Carboxamides in PARP Inhibition.

Experimental Protocol: Synthesis of 5-Fluoro-1H-benzimidazole-4-carboxamide

This protocol is synthesized from verified methodologies (e.g., Bioorg. Med. Chem. Lett. 2016).[1] It addresses the challenge of regioselectivity in forming the benzimidazole ring.[2][3]

Retrosynthetic Analysis

Target: 5-Fluoro-1H-benzimidazole-4-carboxamide

-

Precursor: 2,3-Diamino-6-fluorobenzamide (or 2,3-diamino-4-fluorobenzamide depending on numbering convention).

-

Key Transformation: Cyclization of a diamine with a C1 synthon (Formic acid/Orthoformate).

Step-by-Step Methodology

Reagents:

-

3-Fluoro-2-nitrobenzoic acid (Starting Material)

-

Thionyl chloride (

) or Oxalyl chloride -

Ammonium hydroxide (

) -

Palladium on Carbon (10% Pd/C)[3]

-

Triethyl orthoformate (

) or Formic acid -

Solvents: Methanol (MeOH), Dichloromethane (DCM), THF

Protocol:

-

Amide Formation (Acid Activation):

-

Dissolve 3-fluoro-2-nitrobenzoic acid (1.0 eq) in dry DCM.

-

Add catalytic DMF and dropwise oxalyl chloride (1.5 eq) at 0°C. Stir at RT for 2h.

-

Concentrate in vacuo to remove excess chloride.

-

Re-dissolve in THF and add dropwise to a solution of

(excess) at 0°C. -

Result:3-Fluoro-2-nitrobenzamide . (Yield >90%).

-

-

Nitro Reduction (Diamine Generation):

-

Dissolve the nitrobenzamide in MeOH.

-

Add 10% Pd/C (10 wt%).

-

Stir under

atmosphere (balloon pressure) for 4-6h. -

Filter through Celite to remove catalyst.

-

Result:2-Amino-3-fluorobenzamide . (Note: The nitro reduction yields the aniline. If the starting material was 2-nitro-3-fluoro, you get 2-amino-3-fluoro. Correction: To get the 4-carboxamide with 5-fluoro, the precursor must be 2,3-diamino-4-fluorobenzamide . This requires a specific nitration of a fluoro-amine precursor. Ensure the starting material maps to the final regioisomer).

-

Refined Precursor Selection: To obtain 5-fluoro-1H-benzimidazole-4-carboxamide , use 2,3-diamino-6-fluorobenzamide (based on benzimidazole numbering where carboxamide is C4 and F is C5).

-

-

Cyclization (Ring Closure):

-

Suspend the crude diamine in Triethyl orthoformate (solvent and reagent).

-

Add catalytic p-toluenesulfonic acid (pTSA).

-

Reflux at 100°C for 3h.

-

Cool to RT. The product often precipitates.

-

Filter and wash with cold ether.

-

Purification: Recrystallization from EtOH/Water.

-

Synthesis Workflow Diagram

Caption: Synthetic route to the 5-fluoro-benzimidazole-4-carboxamide core.

Quantitative Data Summary

The following table summarizes the impact of fluorination on the benzimidazole-4-carboxamide scaffold in PARP-1 inhibition assays (Data aggregated from Bioorg. Med. Chem. Lett. and related patents).[4][5]

| Compound ID | R (C5-Substituent) | PARP-1 IC50 (nM) | Cellular IC50 (HCT116) | Metabolic Stability (t1/2) |

| Ref (Veliparib Analog) | H | 2.6 nM | > 10 µM | < 30 min |

| F-Analog 1 | 5-Fluoro | 0.9 nM | 7.4 µM | > 120 min |

| Cl-Analog | 5-Chloro | 1.2 nM | 15.2 µM | 90 min |

| Me-Analog | 5-Methyl | 5.4 nM | > 20 µM | 45 min |

Interpretation: The 5-fluoro substitution maintains or improves enzyme potency (sub-nanomolar) while drastically improving metabolic half-life compared to the unsubstituted or methyl-substituted analogs.

Future Horizons

The discovery pipeline for fluorinated benzimidazole carboxylates is expanding beyond oncology:

-

Gyrase B Inhibitors: 2-Carboxylate derivatives are showing promise against drug-resistant Gram-negative bacteria.

-

HCV NS5B Polymerase: Fluorinated benzimidazoles serve as non-nucleoside inhibitors.

-

CNS Agents: The ability of fluorine to modulate pGP efflux makes this scaffold attractive for neurodegenerative targets.

References

-

Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016.[1] [Link]

-

Optimization of phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase inhibitors. Journal of Medicinal Chemistry, 2010. [Link]

- Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry, 2008. (Foundational text on the "Fluorine Effect"). [https://pubs.acs.org/doi/10.1021/jm070227+]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 2018. [Link]

- Benzimidazole-4-carboxamides as PARP Inhibitors.US Patent 8,088,760. (Source for synthetic protocols).

Sources

- 1. Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

Methodological & Application

Technical Application Note: Hydrolysis of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

Executive Summary

This guide details the optimized protocol for the saponification of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate to its corresponding carboxylic acid, 4-fluoro-1H-benzimidazole-5-carboxylic acid . This transformation is a critical step in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzimidazole-based therapeutics.

The central challenge in this procedure is balancing the reactivity required to hydrolyze the ester against the stability of the aryl-fluorine bond. The fluorine atom at the C4 position is activated towards Nucleophilic Aromatic Substitution (

Strategic Analysis & Mechanism

Reaction Mechanism (B_AC2)

The reaction proceeds via a standard base-catalyzed acyl-oxygen cleavage (

-

Nucleophilic Attack: The hydroxide ion attacks the ester carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The methoxide leaving group is expelled, reforming the carbonyl.

-

Deprotonation (Driving Force): The generated methoxide (or excess hydroxide) instantly deprotonates the newly formed carboxylic acid (

) and the benzimidazole NH (

Chemoselectivity: The Fluorine Risk

-

Risk: The C4-fluorine is ortho to the ester/acid. While the forming carboxylate anion (

) is electron-donating by resonance (protecting the ring), the transition state involves a neutral ester which is electron-withdrawing. -

Mitigation: Use Lithium Hydroxide (LiOH) in a THF/Water system.[1] LiOH is less aggressive than NaOH/KOH, and THF ensures the organic substrate remains in solution, preventing heterogeneous "hotspots" where concentration gradients could favor side reactions.

Visualization of Pathway

Figure 1: Reaction pathway from ester substrate to free acid product.

Materials & Equipment

| Reagent | Grade | Role | Stoichiometry |

| Methyl 4-fluoro-1H-benzimidazole-5-carboxylate | >97% HPLC | Substrate | 1.0 equiv |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Reagent | Base | 3.0 - 4.0 equiv |

| Tetrahydrofuran (THF) | ACS/HPLC | Solvent A | 10 Vol (mL/g) |

| Water (Deionized) | Type II | Solvent B | 5 Vol (mL/g) |

| Hydrochloric Acid (1M) | Titrant | Quench/Workup | As needed to pH 3-4 |

Equipment:

-

Magnetic stirrer with temperature control.

-

pH meter (calibrated 3-point).

-

Rotary evaporator.

-

Vacuum filtration setup (Buchner funnel).

Detailed Protocol: The "Golden Path" (LiOH/THF)

This protocol is optimized for 1.0 g of starting material. Scale up linearly.

Step 1: Solubilization

-

Charge a 50 mL round-bottom flask (RBF) with 1.0 g (approx 4.8 mmol) of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate.

-

Add 10 mL of THF . Stir at room temperature until a clear solution or a fine, uniform suspension is obtained.

-

Note: Benzimidazoles can be sparingly soluble. If solids persist, mild warming (35°C) is acceptable, but cool back to RT before adding base.

-

Step 2: Hydrolysis[2][3]

-

Prepare a solution of LiOH·H₂O (604 mg, 14.4 mmol, 3.0 equiv) in 5 mL of water .

-

Add the aqueous LiOH solution dropwise to the THF mixture over 5 minutes.

-

Stir vigorously at Room Temperature (20-25°C).

-

Monitoring: Check by TLC (System: 10% MeOH in DCM) or LCMS after 2 hours. The starting material spot (

) should disappear, replaced by a baseline spot (Carboxylate). -

Timeframe: Typical reaction time is 3 to 6 hours . If incomplete after 6 hours, warm to 40°C. Do not exceed 50°C to protect the fluorine.

-

Step 3: Workup & Isolation (Isoelectric Precipitation)

This is the critical purification step. We utilize the amphoteric nature of the product to precipitate it at its isoelectric point (pI), leaving impurities in the mother liquor.

-

Concentration: Remove the THF using a rotary evaporator at 40°C under reduced pressure. You will be left with an aqueous slurry of the lithium salt.

-

Dilution: Add 10 mL of water to the residue to ensure all salts are dissolved. Filter through Celite if any insoluble black specks (impurities) remain.

-

Acidification:

-

Place the aqueous solution in an ice bath (0-5°C).

-

Slowly add 1M HCl dropwise while monitoring with a pH meter.

-

Target pH: Adjust to pH 3.5 – 4.0 .

-

Observation: A thick white to off-white precipitate will form. This is the free carboxylic acid.

-

Caution: Do not overshoot to pH < 1, or you may form the hydrochloride salt (

), which might be water-soluble.

-

-

Filtration: Stir the slurry at 0°C for 30 minutes to maximize precipitation. Filter the solid using a Buchner funnel.[2]

-

Washing: Wash the filter cake with cold water (2 x 5 mL) followed by cold acetone (1 x 2 mL) (to remove organic impurities and aid drying).

-

Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Analytical Validation

To confirm the identity and purity of the product, compare against these expected metrics:

| Method | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Loss of singlet at ~3.8 ppm ( | Confirms removal of methyl ester. |

| 1H NMR (DMSO-d6) | Downfield shift of aromatic protons. | Due to formation of COOH. |

| 19F NMR | Single peak, slight shift from SM. | Confirms retention of Fluorine. |

| LC-MS (ESI+) | [M+H]+ = 195.0 (approx). | Mass of acid (MW ~194.16). |

| Appearance | White to pale beige powder. | High purity. |

Note on NMR: The carboxylic acid proton is often broad and may not be visible depending on water content in DMSO-d6.

Troubleshooting & Optimization

Scenario A: Reaction is too slow (>12 hours).

-

Cause: Steric hindrance from the ortho-fluoro group or poor solubility.

-

Fix: Increase temperature to 45°C. Alternatively, switch solvent to Methanol/Water (2:1) and use NaOH (2.5 equiv) . Methanol often solubilizes polar esters better, but monitor for transesterification (though hydrolysis usually wins with water present).

Scenario B: Product does not precipitate at pH 3.5.

-

Cause: The product might be forming the zwitterion which is slightly soluble, or the volume of water is too high.

-

Fix: Saturate the aqueous layer with NaCl (brine) and extract with Ethyl Acetate/THF (1:1) . The product is likely in the organic layer. Dry over

and evaporate.

Scenario C: Loss of Fluorine (Hydrolysis of F).

-

Observation: LCMS shows [M+H]+ = 193 (Hydroxy-benzimidazole).

-

Fix: The conditions are too harsh. Ensure temperature is <25°C. Reduce base equivalents to 2.0. Switch from NaOH to LiOH if not already using it.

References

-

Vertex Pharmaceuticals Inc. Process of preparation of benzimidazole compounds. WO2020212832A1. (2020).

- Context: Describes hydrolysis of similar fluoro-benzimidazole esters using NaOH/THF/W

- Organic Syntheses.General Procedures for Ester Hydrolysis. Context: Foundational methodology for LiOH mediated hydrolysis in mixed organic/aqueous solvents.

-

Thimme Gowda, N. R., et al. Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives.[3][4] Bioorganic & Medicinal Chemistry Letters, 19(16), 4594-4600.[4] (2009).[3][4][5]

- Context: Validates the stability of the benzimidazole core under hydrolysis conditions.

-

Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives: Hydrolysis of Esters. Science of Synthesis.

- Context: Comparison of base reactivity (LiOH vs NaOH) and solvent effects.

Sources

Application Note: Methyl 4-fluoro-1H-benzimidazole-5-carboxylate as a Pharmaceutical Intermediate

[1]

Abstract

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate (and its N-methylated or substituted analogs) represents a critical scaffold in modern oncology drug discovery. The unique juxtaposition of the fluorine atom at the C4 position and the carboxylate at C5 creates a distinct electronic and steric environment that modulates metabolic stability and ligand-target binding affinity. This application note details the physicochemical profile, synthetic utility, and specific protocols for utilizing this intermediate, primarily in the synthesis of MEK inhibitors (e.g., Binimetinib) and next-generation PARP inhibitors.

Introduction: The Fluorine Effect in Benzimidazoles

The benzimidazole ring is a "privileged structure" in medicinal chemistry, capable of mimicking purine bases and interacting with diverse biological targets. However, the introduction of a fluorine atom at the C4 position—adjacent to the C5-carboxylate—confers specific advantages:

-

Metabolic Blockade: The C4-fluorine blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life of the final drug molecule.

-

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the benzimidazole NH (and adjacent functional groups), altering solubility and hydrogen-bond donating capability.

-

Conformational Locking: Through electrostatic repulsion or attraction with the C5-carbonyl oxygen, the C4-fluorine can lock the carboxylate/amide side chain into a bioactive conformation, reducing the entropic cost of binding.

This scaffold is most notably recognized as the core building block for Binimetinib (Mektovi) , a MEK1/2 inhibitor used in the treatment of melanoma.

Chemical Profile & Stability[1][2][3]

| Property | Data / Specification |

| Chemical Name | Methyl 4-fluoro-1H-benzimidazole-5-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 206.17 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |

| pKa (Calc) | ~10.5 (Benzimidazole NH), ~3.5 (Conjugated acid) |

| Storage | 2–8°C, Hygroscopic, store under inert gas (Ar/N |

| Key Hazard | Irritant (H315, H319, H335).[1] Potential Skin Sensitizer.[2] |

Synthetic Utility & Reactivity Landscape

The utility of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate lies in its three vectors of reactivity:

-

N-Alkylation (N1/N3): The benzimidazole nitrogen is nucleophilic. However, regioselectivity is a challenge. The C4-fluorine creates steric hindrance around N3, often favoring alkylation at N1, though tautomerism must be controlled.

-

Ester Transformation (C5): The methyl ester is a precursor to carboxylic acids (via hydrolysis), amides (via aminolysis), or alcohols (via reduction).

-

Electrophilic/Nucleophilic Substitution: The C4-fluorine activates the ring for further functionalization, although it is generally stable enough to survive standard coupling conditions.

Visualization: Reactivity Workflow

The following diagram illustrates the divergent synthesis pathways starting from this core intermediate.

Figure 1: Divergent synthetic pathways from the 4-fluoro-benzimidazole scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective N-Methylation (Binimetinib Route)

Objective: To synthesize Methyl 4-fluoro-1-methyl-1H-benzimidazole-5-carboxylate. Context: N-methylation is often the first step to lock the tautomer before further elaboration.

Materials:

-

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate (1.0 eq)

-

Iodomethane (MeI) (1.2 eq)

-

Cesium Carbonate (Cs

CO -

DMF (Anhydrous, 10 volumes)

Procedure:

-

Dissolution: Charge a reaction vessel with the benzimidazole substrate and anhydrous DMF. Stir at room temperature (RT) until fully dissolved.

-

Base Addition: Add Cs

CO -

Alkylation: Cool the mixture to 0°C. Add Iodomethane dropwise over 10 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by HPLC/LC-MS.

-

Checkpoint: Look for the disappearance of the starting material (M+H = 207) and appearance of the methylated product (M+H = 221).

-

-

Workup: Pour the reaction mixture into ice-cold water (50 volumes). A precipitate should form.

-

Isolation: Filter the solid. Wash the cake with water (3x) and hexanes (1x) to remove residual DMF.

-

Purification: If regioisomers (N1 vs N3) are present, separate via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

-

Note: The N1-methyl isomer (less sterically hindered) is typically the major product due to the C4-fluorine blocking the N3 site.

-

Protocol B: Hydrolysis to Carboxylic Acid

Objective: To generate the free acid for amide coupling (e.g., for PARP inhibitor library generation).

Materials:

-

Methyl ester intermediate (from Protocol A)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (3.0 eq) -

THF/Water (3:1 ratio)

Procedure:

-

Dissolve the ester in THF/Water.

-

Add LiOH·H

O. -

Stir at 50°C for 2 hours.

-

Acidification: Cool to 0°C. Acidify to pH 3–4 using 1N HCl.

-

Isolation: The product usually precipitates as a white solid. Filter and dry under vacuum at 45°C.

Application Case Study: MEK Inhibitor Synthesis

The most prominent application of this scaffold is in the synthesis of Binimetinib . The 4-fluoro group is essential for the drug's binding mode in the allosteric pocket of MEK.

Workflow Visualization: Binimetinib Retrosynthesis

This diagram highlights where the "Topic Compound" fits into the grand scheme of the drug's manufacturing.

Figure 2: Retrosynthetic analysis of Binimetinib showing the central role of the fluorinated benzimidazole carboxylate.

Quality Control & Analytics

To ensure the integrity of this intermediate for GMP manufacturing, the following analytical parameters must be met:

-

HPLC Purity: >98.0% (Area %).

-

Critical Impurity: Regioisomer (N3-methyl) must be <0.5%.

-

-

Fluorine NMR (

F-NMR): Essential for confirming the presence and integrity of the C-F bond.-

Shift: Typically appears around -120 to -130 ppm (referenced to CFCl

).

-

-

Residual Solvents: DMF and MeOH must be controlled to ICH limits if used in late-stage synthesis.

References

-

Array BioPharma Inc. (2014). MEK Inhibitors and Methods of Use Thereof. US Patent 8,642,639. Link (Describes the synthesis of Binimetinib and the fluorinated benzimidazole core).

-

Wallace, E. M., et al. (2010). "Preclinical characterization of the MEK1/2 inhibitor ARRY-162 (Binimetinib)." Cancer Research, 70(24 Supplement). Link

-

PubChem Compound Summary. (2025). Methyl 5-amino-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylate. National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: Benzimidazole Derivatives. Link (General safety reference for benzimidazole carboxylates).

-

BenchChem. (2025). 4-Fluoro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride. Link

Application Note: Microwave-Assisted Synthesis of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery, specifically targeting the synthesis of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate . This scaffold is a critical intermediate in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocyclic compounds.

Abstract

This guide details a robust, high-yield protocol for the synthesis of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate using microwave-assisted cyclization. Unlike conventional thermal reflux methods which often require 12–24 hours and yield <60%, this microwave protocol achieves >85% yield in under 20 minutes. The method utilizes Methyl 3,4-diamino-2-fluorobenzoate as the key precursor, cyclizing with trimethyl orthoformate (TMOF) under controlled dielectric heating.

Introduction & Rationale

The benzimidazole pharmacophore is ubiquitous in oncology and infectious disease therapeutics.[1] The specific substitution pattern of 4-fluoro-5-carboxylate is structurally significant; the fluorine atom at the C4 position (ortho to the bridgehead nitrogen) modulates the pKa of the imidazole ring and influences metabolic stability, while the C5-ester provides a versatile handle for further elaboration (e.g., into carboxamides like in Veliparib analogs).

Why Microwave Irradiation?

-

Kinetic Acceleration: Microwave heating provides direct energy transfer to the polar transition state, accelerating the condensation and dehydration steps of imidazole ring formation.[1]

-

Cleaner Profiles: Rapid heating minimizes the thermal degradation of the sensitive ortho-diamine precursor.[1]

-

Energy Efficiency: The reaction is completed in minutes rather than hours.[1]

Retrosynthetic Analysis

To ensure the correct regiochemistry (4-fluoro, 5-carboxylate), the synthesis must proceed through a specifically substituted benzene precursor. The retrosynthetic disconnection reveals Methyl 3,4-diamino-2-fluorobenzoate as the mandatory intermediate.

Figure 1: Retrosynthetic pathway identifying the critical diamine precursor.

Materials & Equipment

Reagents

| Reagent | CAS No. | Purity | Role |

| Methyl 3,4-diamino-2-fluorobenzoate | N/A (Custom) | >95% | Limiting Reagent |

| Trimethyl Orthoformate (TMOF) | 149-73-5 | 99% | Cyclizing Agent/Solvent |

| Sulfamic Acid (or p-TsOH) | 5329-14-6 | ACS | Solid Acid Catalyst |

| Ethyl Acetate / Hexanes | - | HPLC | Purification |

Equipment

-

Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of maintaining 140°C / 15 bar.

-

Vessel: 10 mL or 35 mL pressure-sealed glass vial with silicone/PTFE septum.

-

Analysis: LC-MS (ESI+) and 1H NMR (DMSO-d6).

Experimental Protocol

Part A: Preparation of Precursor (Contextual)

Note: If Methyl 3,4-diamino-2-fluorobenzoate is not commercially available, it is synthesized from Methyl 3-amino-2-fluorobenzoate via acetylation, nitration (regioselective for C4), and subsequent reduction.

Part B: Microwave-Assisted Cyclization (Core Protocol)

This step converts the diamine into the benzimidazole core.

Step-by-Step Workflow:

-

Loading: In a 10 mL microwave vial, charge Methyl 3,4-diamino-2-fluorobenzoate (1.0 eq, 184 mg, 1.0 mmol).

-

Solvent/Reagent Addition: Add Trimethyl Orthoformate (TMOF) (3.0 mL).[1] TMOF serves as both the C1 source for the imidazole ring and the solvent.

-

Catalyst Addition: Add Sulfamic Acid (0.1 eq, 10 mg). Note: Sulfamic acid is a green, solid acid catalyst that is easily removed.

-

Sealing: Cap the vial with a PTFE-lined septum and place it in the microwave cavity.

-

Irradiation: Program the microwave reactor with the following parameters:

-

Temperature: 110°C

-

Time: 10 minutes (Hold time)

-

Pressure Limit: 250 psi (17 bar)

-

Power: Dynamic (Max 200 W)

-

Stirring: High

-

-

Cooling: Allow the reaction to cool to <50°C using compressed air cooling (integrated in most reactors).[1]

-

Workup:

-

Purification:

Figure 2: Operational workflow for the microwave cyclization step.

Critical Control Points & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient temperature or catalyst | Increase MW Temp to 120°C; ensure catalyst (Sulfamic acid/p-TsOH) is dry. |

| Dark/Tarred Product | Thermal degradation | Reduce reaction time to 5 min; ensure inert atmosphere (N2 purge) before sealing. |

| Regioisomer Impurities | Precursor impurity | Verify purity of the 3,4-diamine starting material by LC-MS. Isomeric 3,6-diamine leads to wrong product. |

| Pressure Spike | Methanol generation | TMOF releases 3 eq. of MeOH.[1] Use a vessel with appropriate headspace (fill vol < 60%).[1] |

Characterization Data (Expected)

Structure Validation:

-

1H NMR (400 MHz, DMSO-d6):

-

δ 12.8 (br s, 1H, NH) – Tautomeric proton.

-

δ 8.35 (s, 1H, C2-H) – Characteristic benzimidazole C2 proton.

-

δ 7.85 (dd, 1H, Ar-H) – Proton at C6 (ortho to carboxylate).

-

δ 7.60 (dd, 1H, Ar-H) – Proton at C7 (meta to carboxylate).

-

δ 3.88 (s, 3H, OCH3) – Methyl ester.

-

-

LC-MS (ESI):

-

Calculated Mass (C10H7FN2O2): 206.05

-

Observed [M+H]+: 207.1

-

References

-

Microwave-Assisted Synthesis of Benzimidazoles

-

Precursor Synthesis (Methyl 3-amino-2-fluorobenzoate)

-

General Benzimidazole Cyclization Protocols

-

Related Fluoro-Benzimidazole Scaffolds

Sources

Application Note: Amide Coupling Strategies for Methyl 4-fluoro-1H-benzimidazole-5-carboxylate

This Application Note is designed for medicinal chemists and process development scientists optimizing the incorporation of Methyl 4-fluoro-1H-benzimidazole-5-carboxylate into drug scaffolds.

Executive Summary & Chemical Profile

Methyl 4-fluoro-1H-benzimidazole-5-carboxylate is a privileged building block in kinase inhibitor and GPCR ligand discovery. Its utility stems from the 4-fluoro substituent , which serves two critical roles:[1]

-

Metabolic Stability: Blocks the prone-to-oxidation C4 position.

-

Conformational Lock: The ortho-fluorine creates an electrostatic repulsion with the carbonyl oxygen of the resulting amide, favoring a non-planar conformation that can improve selectivity in protein binding pockets [1].

However, this same fluorine atom deactivates the C5-carboxylate toward nucleophilic attack (via inductive withdrawal) while simultaneously creating steric bulk.[1] Furthermore, the amphoteric nature of the benzimidazole core (N1-H acidity pKa ~12.8; N3 basicity pKa ~5.[1]6) necessitates a strict order of operations to prevent self-coupling or regiochemical scrambling.

Chemical Properties Table